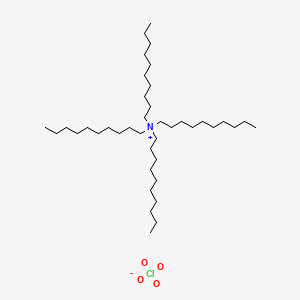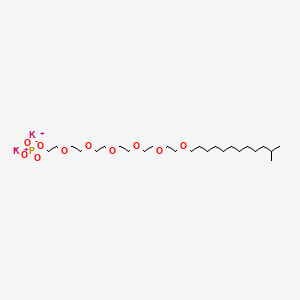
Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate is a chemical compound with the molecular formula C25H51K2O10P and a molecular weight of 620.836801. It is known for its unique structure, which includes multiple ethoxy groups and a phosphate group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate typically involves the reaction of 29-methyl-3,6,9,12,15,18-hexaoxatriacontan-1-ol with phosphoric acid in the presence of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{29-methyl-3,6,9,12,15,18-hexaoxatriacontan-1-ol} + \text{H}_3\text{PO}_4 + 2\text{KOH} \rightarrow \text{this compound} + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced under specific conditions to yield lower oxidation states.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acids are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, facilitating the binding and modulation of biological pathways. The ethoxy groups contribute to the compound’s solubility and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl sulfate
- Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl nitrate
Uniqueness
Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate is unique due to its specific combination of ethoxy and phosphate groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and solubility, making it more versatile in various applications .
Properties
CAS No. |
97404-10-9 |
|---|---|
Molecular Formula |
C25H51K2O10P |
Molecular Weight |
620.8 g/mol |
IUPAC Name |
dipotassium;2-[2-[2-[2-[2-[2-(11-methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate |
InChI |
InChI=1S/C25H53O10P.2K/c1-25(2)11-9-7-5-3-4-6-8-10-12-29-13-14-30-15-16-31-17-18-32-19-20-33-21-22-34-23-24-35-36(26,27)28;;/h25H,3-24H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2 |
InChI Key |
SSXBXUNMIKCYHB-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCCCCOCCOCCOCCOCCOCCOCCOP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


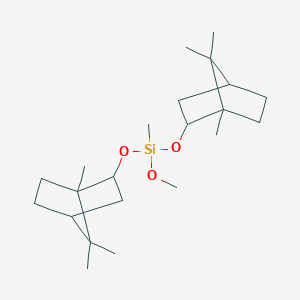
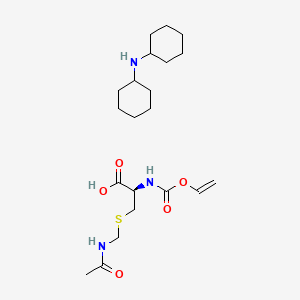
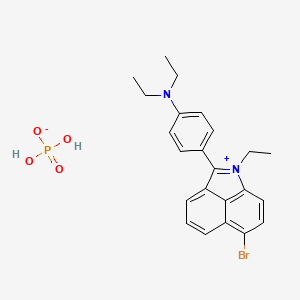
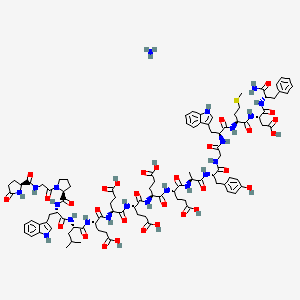
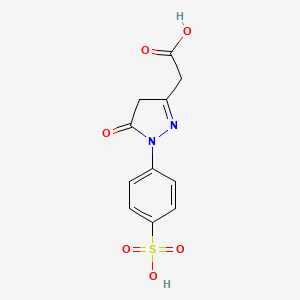

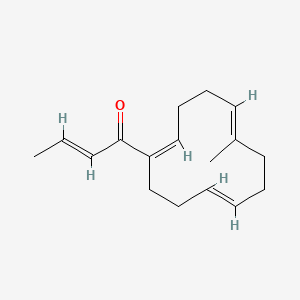
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
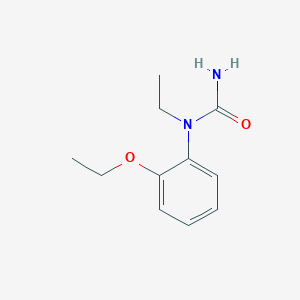
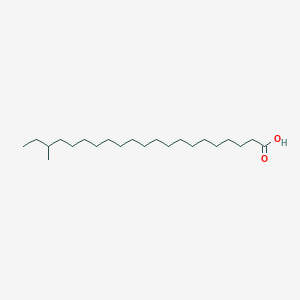
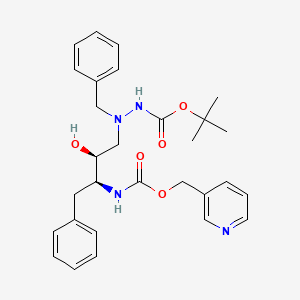
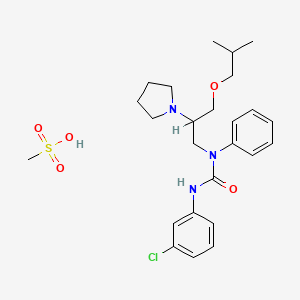
![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
